13-chloro-11-ethyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
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Description
1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C14H10ClN3. It has an average mass of 255.702 Da and a monoisotopic mass of 255.056320 Da .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile is characterized by its molecular formula C14H10ClN3 . Further structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.Scientific Research Applications
Potent Inhibitors Synthesis
One of the significant applications of related compounds involves the synthesis of potent and selective inhibitors targeting specific enzymes. For example, derivatives have been developed as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, showing potential for type-2 diabetes treatment. These compounds were prepared with carbon-13 and carbon-14 to enable comprehensive studies on drug metabolism and pharmacokinetics, demonstrating the chemical's utility in developing therapeutic agents and understanding their biological interactions (Latli et al., 2017).
Antimicrobial Activity
Compounds structurally similar to 1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile have shown potent activity against Candida species. The synthesis of new derivatives and their evaluation against various microbial strains highlight the chemical framework's significance in developing new antimicrobial agents. This application underscores the potential of these compounds in addressing infectious diseases and contributing to the field of antimicrobial chemotherapy (Göker et al., 2002).
Antifungal and Antimicrobial Synthesis
Further extending its utility, derivatives have been synthesized for their antimicrobial activities, demonstrating effectiveness comparable to standard drugs like Ampicillin®. This suggests the chemical's versatility in generating compounds with potential therapeutic applications against bacterial and fungal infections, contributing valuable insights into the design and development of new antimicrobial agents (Mohamed et al., 2008).
Optical Properties and Luminescence
The study of novel derivatives has also covered their optical properties, including absorption and fluorescence spectra characteristics. The findings from these studies provide a foundation for developing materials with potential applications in sensing, imaging, and light-emitting devices, indicating the broad applicability of this chemical framework beyond pharmacology into materials science (Chen et al., 2012).
Properties
IUPAC Name |
1-chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c1-2-9-7-13(15)18-12-6-4-3-5-11(12)17-14(18)10(9)8-16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJDAUMFHOCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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